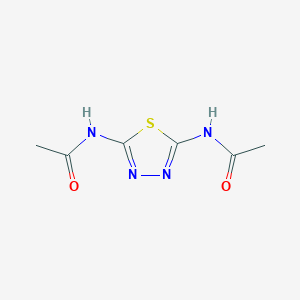

2,5-Diacetamido-1,3,4-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-acetamido-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c1-3(11)7-5-9-10-6(13-5)8-4(2)12/h1-2H3,(H,7,9,11)(H,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFWPKKXILWSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953676 | |

| Record name | N,N'-(1,3,4-Thiadiazole-2,5-diyl)diethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31736-97-7 | |

| Record name | NSC119942 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(1,3,4-Thiadiazole-2,5-diyl)diethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIACETAMIDO-1,3,4-THIADIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Diacetamido 1,3,4 Thiadiazole and Its Analogues

Primary Synthetic Routes for the 1,3,4-Thiadiazole (B1197879) Ring System

The construction of the 1,3,4-thiadiazole ring is a fundamental step in the synthesis of the target compound and its analogues. Various synthetic strategies have been developed to achieve this, with the cyclization of thiosemicarbazide (B42300) derivatives being a prominent and widely utilized method.

Cyclization Reactions from Thiosemicarbazide Derivatives

The cyclization of thiosemicarbazide and its derivatives serves as a cornerstone for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. sbq.org.br This approach is efficient and has been extensively documented in chemical literature. sbq.org.br The general mechanism involves the reaction of a thiosemicarbazide with a carboxylic acid or its derivative. The process is initiated by a nucleophilic attack of the nitrogen atom of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, which is followed by dehydration to form an intermediate. Subsequent intramolecular attack by the sulfur atom on the carbonyl group leads to cyclization, and a final dehydration step yields the aromatic 1,3,4-thiadiazole ring. sbq.org.br

The choice of cyclizing agent can influence the reaction outcome. For instance, the use of acidic media, such as concentrated sulfuric acid or phosphorus oxychloride, is common for promoting the cyclization of acylthiosemicarbazide derivatives to form 1,3,4-thiadiazoles. ptfarm.plchemmethod.comnih.gov The reaction conditions, including the specific acid and temperature, can be optimized to improve yields. In some cases, the cyclization of thiosemicarbazide derivatives can lead to different isomeric products, such as 1,2,4-triazoles, particularly under alkaline conditions. ptfarm.pl Therefore, careful control of the reaction medium is crucial for selectively obtaining the desired 1,3,4-thiadiazole scaffold. ptfarm.pl

Several reagents have been explored to facilitate the cyclization of thiosemicarbazide intermediates. These include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl), p-toluenesulfonyl chloride (p-TsCl), and trimethylsilyl (B98337) chloride (TMSCl). acs.org The selection of the reagent can also influence the regioselectivity of the cyclization process, sometimes leading to the formation of 1,3,4-oxadiazoles as competing products. acs.org

| Starting Material | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Thiosemicarbazide and Aromatic Carboxylic Acids | POCl3 | 2-Amino-5-aryl-1,3,4-thiadiazoles | jocpr.com |

| Acylthiosemicarbazide Derivatives | Conc. H2SO4 | 2,5-Disubstituted-1,3,4-thiadiazoles | jrespharm.com |

| Thiosemicarbazide Intermediate | EDC·HCl in DMSO or p-TsCl/Triethylamine in NMP | 2-Amino-1,3,4-thiadiazoles or 2-Amino-1,3,4-oxadiazoles | acs.org |

| 4-(4-Nitrophenyl)thiosemicarbazide | Carbon Disulphide, Potassium Hydroxide | 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione | nih.gov |

Methods for 2,5-Disubstitution of 1,3,4-Thiadiazoles

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through various synthetic routes, often starting from pre-formed thiadiazole rings or by constructing the ring with the desired substituents in place. One common strategy involves the modification of a 2-amino-5-substituted-1,3,4-thiadiazole. The amino group at the 2-position can undergo a variety of chemical transformations to introduce different functional groups. mdpi.com

Another approach involves the reaction of acylhydrazides with various sulfur-containing reagents. For example, the reaction of acylhydrazides with carbon disulfide can lead to the formation of 2-mercapto-1,3,4-oxadiazoles, which can then be converted to the corresponding thiadiazoles. nih.gov Alternatively, the direct reaction of acylhydrazides with reagents like alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates in the presence of an acid catalyst can provide 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.org

The synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles has also been reported through one-pot procedures involving the reaction of various starting materials like 2-methylquinolines or aryl aldehydes with amidines and elemental sulfur. acs.org While this pertains to the 1,2,4-isomer, it highlights the ongoing development of efficient methods for creating disubstituted thiadiazole scaffolds.

Furthermore, the alkylation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) provides a versatile route to a wide range of 2,5-disubstituted derivatives. nih.goviaset.us The thiol groups can be readily alkylated with various electrophiles to introduce diverse side chains.

Specific Synthesis of Acetamido-Functionalized 1,3,4-Thiadiazoles

The introduction of acetamido groups onto the 1,3,4-thiadiazole ring is a key step in the synthesis of the target compound, 2,5-Diacetamido-1,3,4-thiadiazole. This is typically achieved through acylation reactions on a 2,5-diamino-1,3,4-thiadiazole (B1295027) precursor.

Introduction of Acetamido Groups via Acylation

The most direct method for introducing acetamido groups is the acylation of the corresponding amino-substituted 1,3,4-thiadiazole. This reaction is commonly carried out using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. mdpi.com The reaction of a 2-amino-5-aryl-1,3,4-thiadiazole with acetic anhydride, for example, yields the corresponding 2-acetamido derivative. mdpi.com Similarly, the reaction of 2,5-diamino-1,3,4-thiadiazole with an appropriate acylating agent would lead to the formation of 2,5-diacetamido-1,3,4-thiadiazole.

The conditions for acylation can vary, but often involve the use of a base to neutralize the acid byproduct, such as hydrogen chloride when using acetyl chloride. mdpi.com In some cases, the reaction can be performed in a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF). mdpi.com The acylation of amines is a well-established and generally high-yielding reaction, making it a reliable method for the synthesis of acetamido-functionalized thiadiazoles.

Multi-step Synthesis Strategies for 2,5-Diacetamido-1,3,4-thiadiazole

The synthesis of 2,5-Diacetamido-1,3,4-thiadiazole typically involves a multi-step process. A common synthetic pathway starts with the preparation of the 1,3,4-thiadiazole ring system, followed by the introduction and subsequent functionalization of the amino groups.

A plausible synthetic route begins with the cyclization of thiosemicarbazide to form a 2-amino-1,3,4-thiadiazole (B1665364) derivative. sbq.org.br This can be followed by the introduction of a second amino group at the 5-position, or the synthesis may start from a precursor that already contains two nitrogen-based functionalities that can be converted to amino groups. A key intermediate is 2,5-diamino-1,3,4-thiadiazole.

Once 2,5-diamino-1,3,4-thiadiazole is obtained, the final step is the diacetylation of both amino groups. This is typically achieved by reacting the diamine with an excess of an acetylating agent like acetic anhydride or acetyl chloride, as described in the previous section. mdpi.com The reaction conditions would be chosen to ensure complete acylation of both amino functions.

| Step | Reaction | Key Intermediate/Product | Reference |

|---|---|---|---|

| 1 | Cyclization of a suitable precursor (e.g., from thiosemicarbazide) | 2,5-Diamino-1,3,4-thiadiazole | sbq.org.bracs.org |

| 2 | Diacetylation of 2,5-diamino-1,3,4-thiadiazole | 2,5-Diacetamido-1,3,4-thiadiazole | mdpi.com |

Green Chemistry Approaches in Thiadiazole Synthesis

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. researchgate.netnanobioletters.comresearchgate.net These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov Several greener techniques have been applied to the synthesis of thiadiazole derivatives, offering advantages over traditional methods.

Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of thiadiazoles. nanobioletters.comnih.gov Microwave-assisted synthesis often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov This technique has been successfully employed for the synthesis of thiadiazole derivatives from thiosemicarbazide, providing a more efficient and eco-friendly route. nanobioletters.com

Ultrasonic irradiation is another green chemistry technique that has been utilized for the synthesis of thiadiazoles. nanobioletters.com Sonication can enhance reaction rates and yields, and in some cases, allow reactions to proceed under milder conditions. nanobioletters.com The use of ultrasound has been reported to give good yields of thiadiazole derivatives in shorter time frames compared to conventional methods. nanobioletters.com

Other green approaches include solvent-free reactions, often performed by grinding the reactants together, and the use of eco-friendly catalysts. nih.govmdpi.com These methods reduce the reliance on volatile organic solvents, which are often toxic and contribute to environmental pollution. The development of such green synthetic protocols is crucial for the sustainable production of thiadiazole-based compounds. researchgate.net

| Green Technique | Description | Advantages | Reference |

|---|---|---|---|

| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Shorter reaction times, higher yields, cleaner reactions. | nanobioletters.comnih.gov |

| Ultrasonic Irradiation | Application of ultrasound to promote the chemical reaction. | Increased reaction rates, good yields, milder conditions. | nanobioletters.com |

| Grinding/Solvent-Free Reactions | Reactants are ground together without a solvent. | Reduces solvent waste, environmentally benign. | nih.govmdpi.com |

Derivatization Strategies for Enhancing Molecular Diversity

The derivatization of 2,5-diacetamido-1,3,4-thiadiazole is principally achieved through a two-step process: hydrolysis to the corresponding diamine, followed by reaction of the amino groups to introduce new functional moieties and build complex molecular architectures. This approach allows for systematic modifications to the core structure, enabling the exploration of a vast chemical space.

Deacetylation to 2,5-Diamino-1,3,4-thiadiazole: A Gateway to Diversity

The first and most critical step in the derivatization of 2,5-diacetamido-1,3,4-thiadiazole is the hydrolysis of the two acetamido groups to yield 2,5-diamino-1,3,4-thiadiazole. This transformation unlocks the synthetic potential of the scaffold by exposing two nucleophilic primary amine groups. The diamino-thiadiazole is a versatile building block for a wide range of subsequent chemical modifications. The synthesis of 2,5-diamino-1,3,4-thiadiazole can also be achieved through the cyclization of bithiourea in the presence of an oxidizing agent like 3% hydrogen peroxide. jocpr.comresearchgate.net This diamino compound serves as the central precursor for creating libraries of derivatives.

Formation of Schiff Bases: Introducing Aromatic and Heterocyclic Moieties

A prominent and widely utilized strategy for derivatization involves the condensation of 2,5-diamino-1,3,4-thiadiazole with various aromatic and heterocyclic aldehydes. This reaction forms Schiff bases (or imines), effectively incorporating a diverse range of substituents onto the thiadiazole core. ijpcbs.com For instance, reacting the diamine with substituted benzaldehydes (such as 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde, or 4-chlorobenzaldehyde) leads to the corresponding bis-Schiff base derivatives. jocpr.com This method is highly efficient for generating a large number of analogues with varied electronic and steric properties, which is crucial for structure-activity relationship studies.

Table 1: Representative Schiff Bases Derived from 2,5-Diamino-1,3,4-thiadiazole

| Starting Aldehyde | Resulting Schiff Base Derivative | Reference |

|---|---|---|

| Benzaldehyde | 2,5-Bis(benzylideneamino)-1,3,4-thiadiazole | jocpr.com |

| 4-Nitrobenzaldehyde | 2,5-Bis((4-nitrophenyl)methyleneamino)-1,3,4-thiadiazole | jocpr.com |

| 2-Hydroxybenzaldehyde | 2,5-Bis((2-hydroxyphenyl)methyleneamino)-1,3,4-thiadiazole | jocpr.com |

| 4-Chlorobenzaldehyde | 2,5-Bis((4-chlorophenyl)methyleneamino)-1,3,4-thiadiazole | jocpr.com |

This table is interactive. You can sort and filter the data.

Synthesis of Fused and Linked Heterocyclic Systems

The nucleophilic nature of the amino groups in 2,5-diamino-1,3,4-thiadiazole is further exploited to construct more complex molecular frameworks, including fused and linked heterocyclic systems. The Schiff bases derived from the diamine can act as intermediates for further cyclization reactions.

For example, the cyclization of these Schiff bases with α-amino acids like tryptophan or leucine (B10760876) can yield imidazolidine (B613845) derivatives. jocpr.com Similarly, reaction with various anhydrides such as itaconic, succinic, or malic anhydride can lead to the formation of seven-membered oxazepine rings. jocpr.com Another approach involves the reaction of the diamino precursor with thiosemicarbazide to produce 2,5-di-[5-amino-1,3,4-thiadiazole-2-thiomethyl]-1,3,4-thiadiazole, creating a molecule with multiple thiadiazole units. nahrainuniv.edu.iq These reactions highlight the utility of the diamino-thiadiazole as a scaffold for building intricate, multi-ring structures.

Table 2: Heterocyclic Systems Synthesized from 2,5-Diamino-1,3,4-thiadiazole Derivatives

| Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|

| Tryptophan | Imidazolidine derivative | jocpr.com |

| Leucine | Imidazolidine derivative | jocpr.com |

| Itaconic Anhydride | Oxazepine derivative | jocpr.com |

| Succinic Anhydride | Oxazepine derivative | jocpr.com |

This table is interactive. You can sort and filter the data.

Advanced Spectroscopic and Structural Characterization of 2,5 Diacetamido 1,3,4 Thiadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,5-diacetamido-1,3,4-thiadiazole derivatives. nih.govresearchgate.net ¹H and ¹³C NMR spectra, complemented by 2D-NMR experiments like HSQC and HMBC, allow for the unambiguous assignment of all proton and carbon signals. nih.gov

In the ¹H NMR spectrum of a typical 2,5-diacetamido-1,3,4-thiadiazole derivative, the amide (NH) proton characteristically appears as a highly deshielded singlet. nih.gov For instance, in one study, this peak was observed at 12.32 ppm. nih.gov The methyl protons of the acetamido group give rise to a singlet in the aliphatic region, typically around 2.18 ppm. nih.gov Aromatic protons, if present on substituents, will resonate in the downfield region, with their multiplicities and coupling constants providing information about their substitution pattern. mdpi.com The presence of isomers, which can arise from restricted rotation around the thiadiazole-substituent bond, may lead to an additional set of low-intensity signals. nih.gov

The ¹³C NMR spectrum provides crucial information about the carbon framework. The two carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are readily identified, with their chemical shifts typically falling in the range of 158-181 ppm. mdpi.comnih.gov Specifically, the C2 and C5 carbons of the thiadiazole ring have been observed at approximately 164–166 ppm and 178–181 ppm, respectively. mdpi.com The carbonyl carbon of the acetamido group is also a key indicator, while the methyl carbon appears in the upfield region. nih.gov For example, the carbon signals of the 1,3,4-thiadiazole ring in a series of derivatives were found between 163.77 and 169.01 ppm for the carbon adjacent to the secondary amine (C11) and between 159.56 and 162.90 ppm for C10. dergipark.org.tr

2D-NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in correlating proton and carbon signals, confirming the connectivity within the molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,5-Diacetamido-1,3,4-thiadiazole Derivatives

| Proton/Carbon | Chemical Shift (ppm) | Reference |

| Amide (NH) | ~12.32 | nih.gov |

| Methyl (CH₃) | ~2.18 | nih.gov |

| Thiadiazole C2/C5 | ~164-181 | mdpi.comnih.gov |

| Carbonyl (C=O) | Varies with substituent | nih.gov |

| Aromatic Protons | ~6.75-8.40 | mdpi.com |

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and vibrational modes present in 2,5-diacetamido-1,3,4-thiadiazole derivatives. nih.govresearchgate.net The spectra reveal characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

Key vibrational bands observed in the IR spectra of these compounds include:

N-H stretching: A band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the amide group. jocpr.comresearchgate.net

C=O stretching: A strong absorption band for the carbonyl group of the acetamido moiety is typically observed around 1650-1700 cm⁻¹. researchgate.net

C=N stretching: The stretching vibration of the C=N bond within the thiadiazole ring appears in the region of 1600-1630 cm⁻¹. nih.gov In some cases, this band has been observed at 1628 cm⁻¹. nih.gov

C-S stretching: The C-S stretching vibration within the thiadiazole ring can be found at lower wavenumbers, often around 700 cm⁻¹. dergipark.org.tr

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the S-S bond if present in derivatives. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes. researchgate.netresearchgate.net For instance, in a study of 5-amino-1,3,4-thiadiazole-2-sulfonamide, both IR and Raman spectra were used in conjunction with quantum chemistry calculations to assign the observed bands. researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Bands for 2,5-Diacetamido-1,3,4-thiadiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amide | N-H Stretch | 3100-3300 | jocpr.comresearchgate.net |

| Carbonyl | C=O Stretch | 1650-1700 | researchgate.net |

| Thiadiazole Ring | C=N Stretch | 1600-1630 | nih.gov |

| Thiadiazole Ring | C-S Stretch | ~700 | dergipark.org.tr |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight and confirmation of the elemental composition of 2,5-diacetamido-1,3,4-thiadiazole derivatives. mdpi.comnih.gov HRMS provides a highly accurate mass measurement, which allows for the calculation of the molecular formula with a high degree of confidence. mdpi.com

In HRMS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. The high resolution of the instrument allows for the differentiation between ions with very similar nominal masses but different elemental compositions. For example, tandem mass spectrometry has shown that for some thiadiazole derivatives, an initial fragmentation step involves the loss of acetyl moieties. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. researchgate.net

The experimentally determined mass is then compared to the calculated mass for the proposed molecular formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula. mdpi.com

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions within 2,5-diacetamido-1,3,4-thiadiazole and its derivatives. jocpr.com These techniques provide insights into the conjugated systems and the energy levels of the molecular orbitals.

The UV-Vis absorption spectrum of these compounds typically exhibits one or more absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions. The position and intensity of these bands are influenced by the substituents on the thiadiazole ring and the solvent polarity. nih.gov For example, a 1,3,4-thiadiazole derivative with a 2,4-dihydroxyphenyl substituent showed a broad absorption band from approximately 300 nm to 375 nm, with a maximum at 337 nm, which is characteristic of a π→π* electronic transition. nih.gov

Some 1,3,4-thiadiazole derivatives exhibit fluorescence, where the molecule emits light after being excited by UV radiation. The fluorescence emission spectrum provides information about the excited state of the molecule. The phenomenon of dual fluorescence has been observed in some derivatives, which is related to the specific molecular organization and can be influenced by factors such as concentration and the surrounding environment. nih.gov The study of these electronic properties is crucial for applications in materials science and as fluorescent probes. rsc.orgsemanticscholar.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of 2,5-diacetamido-1,3,4-thiadiazole derivatives in the solid state. jocpr.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the crystal lattice and the molecule's structure. For instance, the crystal structure of a 1,3,4-thiadiazole derivative revealed that the molecule is planar, with the rotation prevented by an intramolecular hydrogen bond between a phenolic hydroxyl group and a nitrogen atom of the thiadiazole ring. nih.gov The bond lengths and angles within the thiadiazole ring are similar to those found in structurally related derivatives. nih.gov

In another example, the 1,3,4-thiadiazole ring of [2,5-bis(cyanomethylthio)-1,3,4-thiadiazole] was found to be essentially planar. nih.gov X-ray analysis can also reveal the packing of molecules in the crystal lattice, showing intermolecular interactions like C-H···N hydrogen bonds that link molecules into specific arrangements. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a sample of 2,5-diacetamido-1,3,4-thiadiazole or its derivatives. nih.govjocpr.com This analysis provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from the proposed molecular formula.

The experimental values for the elemental composition should be in close agreement with the calculated values, typically within a ±0.4% margin, to confirm the purity and identity of the synthesized compound. mdpi.com Elemental analysis is often used in conjunction with other spectroscopic methods, such as NMR and mass spectrometry, to provide a complete and unambiguous characterization of the molecule. nih.govmdpi.com

Based on a thorough review of available scientific literature, detailed computational and theoretical studies focusing specifically on the compound 2,5-Diacetamido-1,3,4-thiadiazole are not present in publicly accessible research. While extensive computational research, including Density Functional Theory (DFT) calculations, molecular dynamics simulations, and molecular docking, has been conducted on the 1,3,4-thiadiazole scaffold and its various derivatives researchgate.netmdpi.com, this specific molecule has not been the subject of such dedicated studies.

Chemical databases confirm the structure and basic properties of 2,5-Diacetamido-1,3,4-thiadiazole, also known as N,N'-(1,3,4-thiadiazole-2,5-diyl)diacetamide. However, they lack experimental or computational research findings. For instance, the PubChem entry for the compound (CID 274137) provides predicted data, such as a molecular formula of C₆H₈N₄O₂S and a predicted XlogP of -0.6, but notes the absence of literature data for the compound. uni.lu

Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline on computational chemistry and theoretical insights for 2,5-Diacetamido-1,3,4-thiadiazole. The specific research findings required for the following sections are not available in the reviewed sources:

Computational Chemistry and Theoretical Insights into 2,5 Diacetamido 1,3,4 Thiadiazole

Prediction of Spectroscopic Parameters and Reactivity Indices

While studies on related molecules, such as the precursor 2,5-diamino-1,3,4-thiadiazole (B1295027) researchgate.net or other 2,5-disubstituted-1,3,4-thiadiazoles nih.govresearchgate.netnih.gov, do exist, discussing them would deviate from the strict focus on "2,5-Diacetamido-1,3,4-thiadiazole" as required. Therefore, a comprehensive article based on the provided outline cannot be generated at this time.

Chemical Transformations and Reaction Mechanisms of the 2,5 Diacetamido 1,3,4 Thiadiazole Scaffold

Reactions at the Thiadiazole Heterocycle

The 1,3,4-thiadiazole (B1197879) ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Reactions

Due to its electron-deficient nature, the 1,3,4-thiadiazole ring is generally resistant to electrophilic aromatic substitution. The presence of two electron-withdrawing nitrogen atoms deactivates the ring towards attack by electrophiles. However, under forcing conditions or with highly activated thiadiazole derivatives, such reactions may be possible, though they are not commonly reported for 2,5-diacetamido-1,3,4-thiadiazole itself. The reactivity is also influenced by the substituents on the ring; electron-donating groups can increase the ring's susceptibility to electrophilic attack. isres.org

Nucleophilic Additions and Substitutions

The electron-deficient character of the 1,3,4-thiadiazole nucleus makes it susceptible to nucleophilic attack. nih.gov While specific examples involving 2,5-diacetamido-1,3,4-thiadiazole are not extensively detailed in the provided search results, general reactivity patterns of the 1,3,4-thiadiazole ring suggest that nucleophilic attack can lead to ring-opening or substitution of leaving groups at the 2 and 5 positions. The 5-position in 1,2,4-thiadiazoles is noted as the most reactive site for nucleophilic substitution. isres.org

Transformations of the Acetamido Functionality

The acetamido groups at the 2 and 5 positions of the thiadiazole ring are key sites for chemical modification, allowing for the synthesis of a wide range of derivatives.

Hydrolysis and Amidation Reactions

The acetyl groups of 2,5-diacetamido-1,3,4-thiadiazole can be readily removed through hydrolysis to yield the parent compound, 2,5-diamino-1,3,4-thiadiazole (B1295027). nih.gov This hydrolysis is a common step in the synthesis of various thiadiazole derivatives, as the resulting amino groups can then undergo further reactions. For instance, these amino groups can be involved in amidation reactions to introduce different acyl groups, leading to a diverse library of N-substituted thiadiazoles.

Modifications and Derivatization of the Acetyl Group

The acetyl groups themselves can be modified to introduce further functionality. While specific examples for 2,5-diacetamido-1,3,4-thiadiazole are not explicitly detailed, general organic chemistry principles suggest that the methyl group of the acetyl moiety could potentially undergo reactions such as halogenation or condensation. More commonly, the entire acetamido group is replaced through hydrolysis followed by reaction with different acylating agents to create a variety of derivatives. nih.govnih.govresearchgate.net

Formation of Coordination Compounds with Metal Ions

The nitrogen and sulfur atoms within the 1,3,4-thiadiazole ring, as well as the oxygen and nitrogen atoms of the acetamido groups, can act as donor atoms for the formation of coordination complexes with various metal ions. nih.gov This has been an active area of research, with studies reporting the synthesis and characterization of complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). mdpi.comresearchgate.netnih.gov

The coordination can occur through different modes. For instance, in some complexes of 2,5-diamino-1,3,4-thiadiazole (the hydrolyzed form of the title compound), the ligand coordinates to the metal ion via the sulfur atom of the ring and the nitrogen atoms of the amino groups, acting as a tridentate ligand. mdpi.com In other cases involving substituted 1,3,4-thiadiazoles, coordination has been observed through a thiadiazole nitrogen atom and a deprotonated hydroxyl group of a neighboring substituent. nih.gov The geometry of these complexes is often found to be octahedral. mdpi.comresearchgate.net

The formation of these metal complexes can significantly alter the properties of the parent ligand, often leading to enhanced biological activity. researchgate.net

Ligand Design and Chelation Properties

The 2,5-Diacetamido-1,3,4-thiadiazole scaffold and its derivatives are versatile ligands in coordination chemistry due to the presence of multiple heteroatoms—nitrogen, sulfur, and oxygen—which can act as potential donor sites for metal ions. nih.govresearchgate.net The design of ligands based on the 1,3,4-thiadiazole core allows for the synthesis of complexes with diverse structural and functional properties. nih.govresearchgate.net The chelation capability is fundamentally influenced by the arrangement of these donor atoms and the nature of the substituents on the thiadiazole ring.

The 1,3,4-thiadiazole ring itself contains two nitrogen atoms and a sulfur atom, all possessing lone pairs of electrons available for coordination. tsijournals.com In many instances, one of the nitrogen atoms of the thiadiazole ring is a primary site for metal binding. nih.govresearchgate.neteprajournals.com The chelation is often enhanced by the presence of substituent groups at the 2 and 5 positions, which can participate in forming stable chelate rings with a metal center.

For instance, derivatives of 2-amino-1,3,4-thiadiazole (B1665364) can act as bidentate or even tridentate ligands. nih.govmdpi.com The amino group, in conjunction with the thiadiazole ring nitrogen and sulfur atoms, can create multiple coordination sites. mdpi.com In the case of 2,5-Diacetamido-1,3,4-thiadiazole, the amide functionalities introduce additional potential donor sites through the carbonyl oxygen and the amide nitrogen atoms. However, studies on similar N-acetylated thiadiazole derivatives have shown that the amide group may not always participate in coordination. nih.govresearchgate.net Instead, chelation often occurs through a thiadiazole nitrogen and a deprotonated hydroxyl group from a neighboring substituent, if present. nih.govresearchgate.net The flexibility and selectivity of these ligands toward central metal atoms are key aspects of their design. ijper.org The formation of stable complexes is also facilitated in aqueous environments. nih.gov

Spectroscopic Signatures of Metal Complexes

The formation of metal complexes with 2,5-Diacetamido-1,3,4-thiadiazole and its analogues leads to distinct changes in their spectroscopic signatures, which are instrumental in elucidating the coordination modes. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are primary tools for characterization. nih.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy: Upon complexation, the IR spectra of thiadiazole-based ligands exhibit noticeable shifts in the absorption bands of the functional groups involved in metal binding. A moderate shift in the ν(C=N) stretching vibration of the thiadiazole ring is a key indicator of coordination through one of the ring's nitrogen atoms. nih.goveprajournals.com For example, in metal complexes of a related N-acetylated ligand, the C=N band shifts from 1628 cm⁻¹ to lower wavenumbers upon complexation with Cu(II) and Zn(II). nih.gov Conversely, in some Ni(II) complexes, this band has been observed to shift to either lower or higher frequencies. tsijournals.com The stretching bands of the amide group (ν(C=O)) are also monitored. If the amide carbonyl oxygen is involved in coordination, a shift in this band would be expected. However, in several documented cases, the amide C=O stretching band remained unchanged, suggesting this group was not involved in the coordination. nih.govresearchgate.net The presence of coordinated water molecules in the complex is often indicated by a broad band in the 3505-3300 cm⁻¹ region. tsijournals.com

Interactive Data Table: Key IR Spectral Shifts in 1,3,4-Thiadiazole Complexes

| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Inference | Reference |

| ν(C=N) of Thiadiazole | ~1628 | 1607 - 1610 | Coordination via ring Nitrogen | nih.goveprajournals.com |

| ν(C=O) of Amide | Unchanged | Unchanged | Amide not involved in coordination | nih.govresearchgate.net |

| ν(O-H) of Water | N/A | ~3300 - 3505 | Presence of coordinated water | tsijournals.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide further evidence of complex formation. In ¹H NMR, the signals of protons near the coordination sites are expected to shift. For example, the disappearance of a phenolic -OH proton signal and shifts in the aromatic protons of a ligand upon complexation indicate chelation involving the deprotonated hydroxyl group. nih.gov In the case of N-acetylated derivatives, the amide proton signal (N-H) and the methyl proton signal (-CH₃) are diagnostic. nih.govtsijournals.com The ¹³C NMR spectra also provide confirmation, with shifts observed for the carbon atoms of the thiadiazole ring and adjacent groups involved in binding. nih.goveprajournals.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts (ppm) for a 1,3,4-Thiadiazole Derivative

| Proton | Ligand (ppm) | Note | Reference |

| Amide (N-H) | 12.32 (singlet) | Highly deshielded proton | nih.govtsijournals.com |

| Acetyl (CH₃) | 2.18 (singlet) | Aliphatic protons | nih.govtsijournals.com |

| Aromatic (Ar-H) | 7.1 - 7.9 (multiplet) | Protons on adjacent phenyl ring | ijper.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the metal center. The d-d electronic transitions and ligand-to-metal charge transfer (LMCT) bands are characteristic of the specific metal ion and its coordination environment. mdpi.com For instance, Ni(II) complexes often exhibit bands indicative of an octahedral geometry, with specific absorptions assigned to transitions like ³A₂g → ³T₂g. mdpi.com Similarly, the UV-Vis spectra of Co(II) and Cu(II) complexes show characteristic bands that help in assigning their geometry. mdpi.com

Coordination Modes and Geometry of Metal Centers

The 2,5-Diacetamido-1,3,4-thiadiazole scaffold and related ligands can adopt various coordination modes, leading to different geometries around the central metal ion. The specific mode of coordination depends on factors such as the nature of the metal ion, the reaction conditions, and the specific substituents on the ligand.

Coordination Modes:

Monodentate: Coordination occurs through a single donor atom, which is less common for these types of ligands.

Bidentate: The ligand binds to the metal center through two donor atoms. A common bidentate mode for 1,3,4-thiadiazole derivatives involves one of the thiadiazole nitrogen atoms and a donor atom from an adjacent substituent, such as a deprotonated phenolic oxygen. nih.govresearchgate.netnih.gov

Tridentate: The ligand coordinates through three donor sites. For example, 2,5-diamino-1,3,4-thiadiazole has been reported to act as a neutral tridentate ligand, coordinating through the two amine nitrogens and the ring sulfur atom. nih.govmdpi.com

In complexes of N-acetylated thiadiazoles, studies suggest that chelation occurs via a thiadiazole nitrogen and a neighboring group, while the acetamido group itself does not participate in the coordination. nih.govresearchgate.net

Geometry of Metal Centers: The coordination number and the nature of the ligand dictate the geometry of the resulting metal complex. Common geometries observed for complexes with 1,3,4-thiadiazole-based ligands include:

Octahedral: This is a frequent geometry for transition metal complexes, such as those of Co(II), Ni(II), and Cu(II), often with a 1:2 metal-to-ligand ratio or with coordinated solvent molecules. mdpi.comijper.orgresearchgate.net

Tetrahedral: This geometry has been observed for complexes of ions like Zn(II) and Mn(II). ijper.orgresearchgate.net

Square Planar: This geometry is characteristic of Pd(II) complexes. researchgate.net

The ligand-to-metal ratio can also vary. For instance, studies have shown that Zn(II) can form complexes with a 1:1 ligand-to-metal ratio, while Cu(II) may form complexes with a 2:1 ratio under similar conditions. nih.govnih.gov These structural differences highlight the versatility of the 1,3,4-thiadiazole scaffold in forming a wide array of coordination compounds. nih.govresearchgate.net

Pharmacological and Biological Potential of 1,3,4 Thiadiazole Derivatives, Including 2,5 Diacetamido 1,3,4 Thiadiazole

Antimicrobial Activity Profile

Derivatives of 1,3,4-thiadiazole (B1197879) are recognized for their broad-spectrum antimicrobial properties, encompassing antibacterial, antifungal, and antitubercular activities. nih.govnih.govnih.gov The antimicrobial efficacy of these compounds is often influenced by the nature of the substituents on the thiadiazole ring. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have demonstrated the effectiveness of 1,3,4-thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and showed notable activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The introduction of different substituents onto the 1,3,4-thiadiazole nucleus has been a key strategy to modulate their antibacterial potency. nih.gov

Research has shown that certain 2,5-disubstituted 1,3,4-thiadiazole derivatives exhibit good antibacterial activity against a range of bacteria, including Streptococcus pneumoniae, Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. nih.gov In one study, newly synthesized 1,3,4-thiadiazole derivatives were screened against various bacterial strains and were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis. rsc.org Some of these compounds also showed inhibitory effects on Staphylococcus epidermidis and alpha Streptococcus haemolyticus. rsc.org

The nature of the substituent at the C-5 position of the 1,3,4-thiadiazole ring has been shown to be important for cytotoxic activity. mdpi.com For example, a series of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives displayed significant antimicrobial activity, with some compounds being particularly effective against E. coli. nih.gov

| Compound/Derivative | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Key Findings | Reference |

|---|---|---|---|---|

| General 1,3,4-Thiadiazole Derivatives | Bacillus subtilis | Escherichia coli | Showed prominent antimicrobial activity. | nih.gov |

| 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives | Streptococcus pneumoniae, Bacillus subtilis, Staphylococcus aureus | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae | Demonstrated good antibacterial activity. | nih.gov |

| Specific 1,3,4-Thiadiazole Derivatives | Staphylococcus hominis, Staphylococcus epidermidis, alpha Streptococcus haemolyticus | Klebsiella pneumoniae | Exhibited inhibitory effects on these strains. | rsc.org |

| 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine Derivatives | Not specified | Escherichia coli | Some compounds were particularly effective. | nih.gov |

Antifungal and Antitubercular Activity

The 1,3,4-thiadiazole scaffold is also a promising framework for the development of antifungal and antitubercular agents. nih.govnih.gov Various derivatives have been synthesized and evaluated for their efficacy against different fungal strains and Mycobacterium tuberculosis. neliti.comconnectjournals.com

Several studies have reported the antifungal potential of 1,3,4-thiadiazole derivatives against strains such as Aspergillus niger and Candida albicans. neliti.com For example, certain synthesized compounds showed good activity against A. niger at a minimum inhibitory concentration (MIC) of 25µg/mL. neliti.com The introduction of a 1-arylethanone moiety at the mercapto group has been shown to enhance antifungal activity against C. albicans. neliti.com Furthermore, some 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol derivatives have demonstrated high antifungal efficacy with low cytotoxicity to human cells. nih.gov One such compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, was identified as a particularly active agent against pathogenic fungi. nih.gov

In the realm of antitubercular research, novel N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives have been synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. connectjournals.com Several of these compounds exhibited significant minimum inhibitory concentration values, indicating their potential as new leads for the development of antitubercular drugs. connectjournals.com

| Compound/Derivative | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Substituted 1,3,4-Thiadiazole Derivatives | Aspergillus niger | Good activity with MIC value of 25µg/mL. | neliti.com |

| 1,3,4-Thiadiazole with 1-arylethanone moiety | Candida albicans | Enhanced antifungal activity. | neliti.com |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Pathogenic fungi | One of the most active agents with low toxicity to human cells. | nih.gov |

| N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives | Mycobacterium tuberculosis H37Rv | Exhibited significant MIC values. | connectjournals.com |

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanism of 1,3,4-thiadiazole derivatives is multifaceted and not yet fully elucidated. nih.gov However, research suggests that their mode of action involves targeting essential cellular processes in microorganisms. The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine (B1678525) suggests that these compounds may interfere with nucleic acid synthesis, a vital process for microbial survival. nih.gov

Studies on the antifungal activity of 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) have provided some mechanistic clues. nih.gov It is believed that the antifungal action of this compound is not fully understood. nih.gov

Anticancer and Antiproliferative Investigations

The 1,3,4-thiadiazole scaffold has garnered significant attention in the field of oncology due to the diverse anticancer properties exhibited by its derivatives. mdpi.commdpi.com These compounds have been evaluated against various human cancer cell lines, and research into their molecular mechanisms of action is ongoing. mdpi.commdpi.com

Evaluation in Human Cancer Cell Lines

A multitude of studies have reported the cytotoxic effects of 1,3,4-thiadiazole derivatives against a range of human cancer cell lines. For instance, a series of newly synthesized 1,3,4-thiadiazole derivatives were evaluated for their anticancer potential against LoVo (colon carcinoma) and MCF-7 (breast cancer) cell lines, with some compounds demonstrating promising anti-proliferative effects. mdpi.com Specifically, the novel compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine exhibited good anti-proliferative effects with low toxicity. mdpi.com

Other research has focused on the synthesis of N-(6-substituted benzothiazol-2-yl)-2-[(5-(arylamino)-1,3,4-thiadiazol-2-yl)thio]acetamides and their evaluation against A549 (lung adenocarcinoma), MCF-7, and HepG2 (hepatocellular carcinoma) cell lines. nih.gov Phenyl-substituted compounds in this series were found to be more effective than their naphthyl-substituted counterparts. nih.gov

Furthermore, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole has shown strong anti-proliferative activity against both MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com Importantly, many of these novel compounds have displayed weaker cytotoxic activity on normal cell lines compared to cancer cells, suggesting a degree of selectivity. mdpi.com

| Compound/Derivative | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (colon), MCF-7 (breast) | Good anti-proliferative effects with an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7. | mdpi.com |

| N-(6-substituted benzothiazol-2-yl)-2-[(5-(arylamino)-1,3,4-thiadiazol-2-yl)thio]acetamides | A549 (lung), MCF-7 (breast), HepG2 (liver) | Phenyl-substituted compounds were more effective. Some compounds were identified as potent anticancer agents. | nih.gov |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (breast), MDA-MB-231 (breast) | Strongest anti-proliferative activity with IC50 values of 49.6 µM and 53.4 µM, respectively. | mdpi.com |

| Ciprofloxacin-based 1,3,4-thiadiazole derivatives | MCF-7 (breast), A549 (lung), SKOV-3 (ovarian) | MCF-7 was the most sensitive cell line, with IC50 values in the range of 3.26–15.7 µM for most compounds. | mdpi.com |

Molecular Mechanisms Underlying Antitumor Effects (e.g., Kinase Inhibition, Apoptosis Pathways)

The antitumor effects of 1,3,4-thiadiazole derivatives are mediated through various molecular mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis. mdpi.com

One of the key mechanisms is the inhibition of protein kinases. For example, certain 1,3,4-thiadiazole derivatives have been identified as inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). mdpi.com Docking studies have revealed that these compounds can bind to the ATP-binding pocket of these kinases, thereby inhibiting their activity. mdpi.com For instance, the docking of one derivative with EGFR showed interactions with key amino acid residues like Phe771, Val702, and Thr766. mdpi.com

Induction of apoptosis is another significant mechanism. Flow cytometric analysis of cancer cells treated with certain 1,3,4-thiadiazole derivatives has shown a cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis. mdpi.com Some compounds have been shown to significantly increase the percentage of apoptotic cells. nih.gov The pro-apoptotic activity of these compounds is further supported by their ability to inhibit DNA synthesis in cancer cells. nih.gov In silico studies have also suggested that the anticancer activity of some derivatives may be linked to the activation of Caspase 3, Caspase 8, and BAX proteins, all of which are key players in the apoptotic cascade. mdpi.com

Anticonvulsant and Neuropharmacological Studies

The 1,3,4-thiadiazole nucleus is a significant pharmacophore in the development of novel anticonvulsant agents. frontiersin.orgarjonline.orgsphinxsai.com Numerous derivatives have been synthesized and evaluated, demonstrating promising activity in various preclinical models of epilepsy. frontiersin.orgfrontiersin.orgnih.govnih.gov The structural versatility of the 1,3,4-thiadiazole ring allows for modifications at the 2 and 5 positions, leading to compounds with improved potency and reduced neurotoxicity. arjonline.orgsphinxsai.com

In Vivo and In Vitro Assessment of Anticonvulsant Efficacy

The anticonvulsant potential of 1,3,4-thiadiazole derivatives is extensively evaluated using both in vivo and in vitro models. Standard in vivo tests include the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, which represent generalized tonic-clonic and absence seizures, respectively. frontiersin.orgfrontiersin.orgnih.govnih.gov Neurotoxicity is often assessed using the rotarod test to ensure a sufficient therapeutic window. frontiersin.orgnih.gov

Several studies have highlighted the efficacy of various substituted 1,3,4-thiadiazoles. For instance, a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives were synthesized and tested for their anticonvulsant activity. nih.gov Among them, certain compounds showed significant protection in the MES test with no signs of neurotoxicity at the administered doses. nih.gov Another study reported on novel 1,3,4-thiadiazole derivatives that exhibited potent anticonvulsant effects in both MES and scPTZ models, with some compounds showing comparable or even superior activity to standard drugs like phenytoin (B1677684) and carbamazepine. frontiersin.orgnih.gov Specifically, compounds with chloro-substituents on the phenyl ring attached to the thiadiazole core have demonstrated notable anticonvulsant properties. frontiersin.orgnih.govsphinxsai.com For example, N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine was found to be highly effective in the MES test. frontiersin.orgnih.gov

In vitro assessments often involve investigating the compound's effect on specific molecular targets, such as ion channels or receptors, which are implicated in seizure generation and propagation.

Table 1: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Test Model | Activity | Neurotoxicity | Reference |

| 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol1-yl)-1,3,4-thiadiazole-2-yl acetamide | MES/scPTZ | ≥50% protection at 30 mg/kg | Not specified | frontiersin.org |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ & MES | 83% & 75% inhibition at 20 mg/kg | Low toxicity | frontiersin.orgnih.gov |

| (E)-3-(5-{[(4-chlorophenyl)amino]methyl}-1,3,4thiadiazol-2-yl)-2-styryl quinazoline-4(3H)-one | MES/scPTZ | Highly potent at 30 mg/kg | Not specified | frontiersin.orgnih.gov |

| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | 100% protection at 30 mg/kg | No toxicity | frontiersin.orgnih.gov |

| 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide | PTZ | Significant protection | No sedation | sphinxsai.com |

Exploration of GABAA Receptor Modulation and Ion Channel Interactions

The mechanism of action for the anticonvulsant effects of many 1,3,4-thiadiazole derivatives is believed to involve the modulation of inhibitory and excitatory neurotransmission. frontiersin.orgnih.gov One of the key mechanisms is the enhancement of GABAergic inhibition. frontiersin.orgnih.gov The γ-aminobutyric acid type-A (GABAA) receptor, a ligand-gated ion channel, is a major target for many anticonvulsant drugs. nih.govresearchgate.net Some 1,3,4-thiadiazole derivatives have been shown to act as positive modulators of GABAA receptors, thereby increasing the influx of chloride ions and hyperpolarizing the neuronal membrane, which leads to a reduction in neuronal excitability. frontiersin.orgnih.gov For example, certain 2-imino-1,3,4-thiadiazole derivatives of GABA have been investigated as GABAA antagonists. researchgate.net

In addition to GABAergic mechanisms, interaction with voltage-gated ion channels, such as sodium and calcium channels, is another important aspect of the neuropharmacological profile of these compounds. frontiersin.orgnih.gov By blocking these channels, 1,3,4-thiadiazole derivatives can inhibit the generation and propagation of action potentials, thus preventing the spread of seizure activity. frontiersin.org The lipophilic nature of some of these derivatives facilitates their ability to cross the blood-brain barrier and interact with these channels within the central nervous system. frontiersin.org

Antioxidant Mechanisms and Radical Scavenging Potential

Beyond their neuropharmacological roles, 1,3,4-thiadiazole derivatives have demonstrated significant antioxidant properties. chemmethod.comnih.govsaudijournals.comnih.govresearchgate.nettandfonline.comnih.govrsc.org This activity is crucial as oxidative stress is implicated in the pathophysiology of various diseases, including neurodegenerative disorders and epilepsy.

In Vitro Assays for Antioxidant Capacity

The antioxidant potential of 1,3,4-thiadiazole derivatives is commonly evaluated using a variety of in vitro assays. nih.govsaudijournals.comnih.govresearchgate.netresearchgate.net The most frequently used methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) test, and the thiobarbituric acid reactive substances (TBARS) assay, which measures lipid peroxidation. nih.govresearchgate.net

In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. Several studies have reported the DPPH radical scavenging activity of various 1,3,4-thiadiazole derivatives. chemmethod.comsaudijournals.comnih.govresearchgate.net For instance, some newly synthesized 1,3,4-thiadiazoles demonstrated high scavenging percentages against DPPH free radicals. chemmethod.com Similarly, certain thiazolidinone derivatives of 1,3,4-thiadiazole have shown notable antioxidant activity in DPPH, FRAP, and TBARS assays. nih.govresearchgate.net One study found that a specific 1,3,4-thiadiazole derivative exhibited an IC50 value for antioxidant activity that was nearly three-fold lower than the standard antioxidant TROLOX. nih.gov

Table 2: In Vitro Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Assay | Result | Reference |

| Thiazolidinone derivative of 1,3,4-thiadiazole (Compound 4) | DPPH | 33.98% scavenging | nih.govresearchgate.net |

| Thiazolidinone derivative of 1,3,4-thiadiazole (Compound 1) | TBARS | 62.11% LPO inhibition | nih.govresearchgate.net |

| 1,3,4-thiadiazole derivatives (TZD 3 and TZD 5) | DPPH | IC50 values of 28.00µM and 27.50µM | saudijournals.comresearchgate.net |

| Thiol derivatives of thiadiazole (Compound T3) | DPPH | IC50 of 0.053 mM | nih.gov |

| Thiol derivatives of thiadiazole (Compound T3) | ABTS | IC50 of 0.023 mM | nih.gov |

Role of Structural Features in Antioxidant Activity

The antioxidant activity of 1,3,4-thiadiazole derivatives is closely linked to their structural features. The presence of specific functional groups can significantly enhance their radical scavenging capabilities. For example, compounds containing electron-donating groups such as -NH2, -OH, and -OCH3 are often potent antioxidants. chemmethod.com These groups can readily donate electrons or hydrogen atoms to neutralize free radicals.

Enzyme Inhibition Studies

The 1,3,4-thiadiazole moiety serves as a key pharmacophore in the design of various enzyme inhibitors. nih.govnih.govbepls.comresearchgate.netacs.orgnih.govnih.gov This has led to the development of compounds targeting a range of enzymes implicated in different diseases.

Derivatives of 1,3,4-thiadiazole have been extensively studied as inhibitors of carbonic anhydrases (CAs). frontiersin.orgnih.govnih.govbepls.comacs.orgfigshare.comresearchgate.net Acetazolamide (B1664987) and methazolamide (B1676374) are well-known examples of 1,3,4-thiadiazole-based CA inhibitors used clinically. nih.govarjonline.org The inhibitory activity of these compounds is attributed to the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. bepls.com Several novel 1,3,4-thiadiazole derivatives have been synthesized and shown to be potent inhibitors of various CA isoforms, some of which are involved in pathological conditions like glaucoma and cancer. frontiersin.orgnih.govresearchgate.net

Furthermore, 1,3,4-thiadiazole derivatives have been investigated as inhibitors of other enzymes, including α-glucosidase, which is a target for anti-diabetic drugs. nih.govacs.org Some 1,3,4-thiadiazole-bearing Schiff base analogues have demonstrated excellent inhibitory activity against α-glucosidase. acs.org Additionally, these compounds have been explored as inhibitors of cyclooxygenase (COX), with some derivatives showing selective inhibition of COX-1 or COX-2. researchgate.net The ability of the 1,3,4-thiadiazole scaffold to be incorporated into molecules that can interact with the active sites of these diverse enzymes underscores its importance in drug discovery. Other enzymes targeted by 1,3,4-thiadiazole derivatives include urease and nitric oxide synthase (NOS). nih.govnih.govnih.gov

Table 3: Enzyme Inhibition by 1,3,4-Thiadiazole Derivatives

| Enzyme Target | Derivative Class | Key Findings | Reference |

| Carbonic Anhydrase (CA) | Substituted 1,3,4-thiadiazoles | Potent inhibition of CA-II and CA-IX isoforms. | frontiersin.orgnih.govresearchgate.net |

| α-Glucosidase | 1,3,4-thiadiazole-bearing Schiff bases | Excellent inhibitory activity with low IC50 values. | acs.org |

| Cyclooxygenase (COX) | 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-chlorobenzothiazol-2-yl)acetamide | Selective COX-1 inhibition. | researchgate.net |

| Urease | 2,5-disubstituted-1,3,4-thiadiazoles and frontiersin.orgfrontiersin.orgnih.govtriazolo[3,4-b] nih.govfrontiersin.orgnih.govthiadiazoles | Significant inhibitory activity. | nih.govnih.gov |

| Nitric Oxide Synthase (NOS) | Substituted 1,3,4-thiadiazoles | Selective inhibition of the iNOS isoform. | nih.gov |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and as diuretics. researchgate.net The 1,3,4-thiadiazole ring is a key structural feature in several clinically used CA inhibitors, most notably in sulfonamide-based drugs like acetazolamide. researchgate.net

Another study on 1,3,4-thiadiazole-2-thione derivatives revealed their inhibitory activity against human CA isozymes I, II, and the tumor-associated IX. nih.gov One derivative, in particular, showed significant inhibition of hCA IX with a Ki value of 1.25 microM, marking it as a noteworthy non-sulfonamide CA inhibitor. nih.gov Furthermore, 1,3,4-thiadiazole-thiazolidinone hybrids have been synthesized and evaluated as CA inhibitors, with one compound exhibiting an IC50 value of 0.402 ± 0.017 μM, which is more potent than the standard drug acetazolamide (IC50 = 0.998 ± 0.046 μM). rsc.org

The inhibitory potency of 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide, also known as acetazolamide, against carbonic anhydrase II has been reported with an I50 of 3.3 x 10^-8 M. nih.gov This highlights the importance of the substitution pattern on the 1,3,4-thiadiazole ring for CA inhibitory activity.

Table 1: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Target Isozyme(s) | Inhibition Data (Ki/IC50) | Reference |

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VA, hCA VB | Ki: 4.2-32 nM, 1.3-74 nM | nih.gov |

| 1,3,4-thiadiazole-2-thione derivatives | hCA IX | Ki: 1.25 µM | nih.gov |

| 1,3,4-thiadiazole-thiazolidinone hybrid | Carbonic Anhydrase | IC50: 0.402 ± 0.017 µM | rsc.org |

| 2-acetylamino-1,3,4-thiadiazole-5-sulfonamide (Acetazolamide) | Carbonic Anhydrase II | I50: 3.3 x 10^-8 M | nih.gov |

Cholinesterase (AChE, BuChE) Inhibition for Neurodegenerative Applications

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. The 1,3,4-thiadiazole nucleus has been incorporated into various molecular designs to create potent cholinesterase inhibitors.

Although specific data for 2,5-Diacetamido-1,3,4-thiadiazole as a cholinesterase inhibitor is not explicitly detailed in the available literature, numerous studies on its derivatives have shown promising results. For example, a series of new 1,3,4-thiadiazole derivatives were synthesized and evaluated, with some analogues exhibiting inhibitory activity in the nanomolar range. nih.gov Generally, these compounds were more potent against AChE than BuChE. nih.gov One of the most active analogues demonstrated a non-competitive type of AChE inhibition with an IC50 of 0.09 µM. nih.gov Another derivative showed a mixed-type of AChE inhibition. nih.gov

Further research on (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds revealed potent in vitro inhibition of both AChE and BuChE, with IC50 values as low as 0.053 µM and 0.105 µM, respectively. nih.gov Kinetic studies indicated a mixed-type inhibition mechanism for the most potent AChE inhibitor in this series. nih.gov In another study, novel 1,3,4-thiadiazole derivatives were synthesized, and one compound, N-(4-Chlorophenyl)-2-[(5-(allylamino)-1,3,4-thiadiazol-2-yl)thio]-N-(3-nitrobenzyl)acetamide, was identified as the most potent inhibitor against both AChE and BuChE. bilecik.edu.trcumhuriyet.edu.tr

Additionally, a series of benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus were synthesized and showed remarkable anticholinesterase activity, with some compounds being more potent than the reference drug donepezil. tbzmed.ac.ir The most active compound in this series had an IC50 value of 1.82 ± 0.6 nM. tbzmed.ac.ir

Table 2: Cholinesterase Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| 1,3,4-Thiadiazole analogue | AChE | 0.09 µM | nih.gov |

| (1,3,4-Thiadiazol-2-yl)benzene-1,3-diol derivative | AChE | 0.053 µM | nih.gov |

| (1,3,4-Thiadiazol-2-yl)benzene-1,3-diol derivative | BuChE | 0.105 µM | nih.gov |

| Benzamide derivative with 1,3,4-thiadiazole | AChE | 1.82 ± 0.6 nM | tbzmed.ac.ir |

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.govnih.govmdpi.com The search for inhibitors of this enzyme has explored various chemical scaffolds, including those containing the thiadiazole ring system.

While direct experimental data on the inhibitory activity of 2,5-Diacetamido-1,3,4-thiadiazole against SARS-CoV-2 Mpro is not available in the reviewed literature, related heterocyclic structures have been investigated. For instance, a study on 2,3,5-substituted nih.govnih.govnih.gov-thiadiazole analogs found that they could inhibit the 3C-like protease (3CLpro) of SARS-CoV-2 at submicromolar levels, with IC50 values ranging from 0.118 to 0.582 µM. nih.gov These compounds were proposed to act as covalent inhibitors. nih.gov

Furthermore, thiazole/thiadiazole/benzothiazole-based thiazolidin-4-one derivatives have been evaluated as potential inhibitors of the SARS-CoV-2 main protease. nih.gov Among the tested compounds, some showed inhibitory activity with IC50 values in the range of 0.01-34.4 µM. nih.gov Thiazole-based analogs of nitazoxanide (B1678950) have also been designed and synthesized, with some showing inhibitory activity against the main protease of SARS-CoV-2. nih.gov The most active compounds in this series had IC50 values of 22.61, 14.7, and 21.99 µM. nih.gov

A novel series of bis- nih.govnih.govnih.govthiadiazolimines were synthesized and their binding affinity against the Mpro of SARS-CoV-2 was tested using docking studies. nih.gov One of the compounds showed a better average binding energy than the positive controls. nih.gov

Table 3: SARS-CoV-2 Mpro Inhibition by Thiadiazole and Related Derivatives

| Compound/Derivative Class | Target | IC50/Binding Energy | Reference |

| 2,3,5-substituted nih.govnih.govnih.gov-thiadiazole analogs | SARS-CoV-2 3CLpro | 0.118 to 0.582 µM | nih.gov |

| Thiazole/thiadiazole/benzothiazole based thiazolidin-4-one derivatives | SARS-CoV-2 Mpro | 0.01-34.4 µM | nih.gov |

| Thiazole-based analogs of nitazoxanide | SARS-CoV-2 Mpro | 14.7 - 22.61 µM | nih.gov |

| bis- nih.govnih.govnih.govthiadiazolimines | SARS-CoV-2 Mpro | Average binding energy: -7.50 ± 0.58 kcal/mol | nih.gov |

Tyrosinase Inhibition Studies

Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis. Its inhibitors are of great interest in the cosmetic industry for skin whitening and in medicine for the treatment of hyperpigmentation disorders. The 1,3,4-thiadiazole scaffold has been explored for its potential to inhibit this enzyme.

Specific tyrosinase inhibition data for 2,5-Diacetamido-1,3,4-thiadiazole is not found in the reviewed scientific literature. However, studies on various derivatives of 1,3,4-thiadiazole have shown significant inhibitory activity. A series of 1,3,4-thiadiazole-2(3H)-thiones were synthesized and found to be potent tyrosinase inhibitors, with the mode of inhibition being of a mixed-type. nih.gov The substitutions at the C5 position of the thiadiazole ring were found to be crucial for high binding affinity to tyrosinase. nih.gov

In another study, 1,3,4-thiadiazole derivatives bearing Schiff base moieties were designed and evaluated for their tyrosinase inhibitory activities. nih.gov One of the compounds, 4-(((5-mercapto-1,3,4-thiadiazol-2-yl)-imino)methyl)-2-methoxy-phenol, exhibited a superior inhibitory effect with an IC50 value of 0.036µM and was found to be an uncompetitive inhibitor. nih.gov

While direct data is lacking for the di-acetamido compound, the existing research on related 1,3,4-thiadiazole derivatives suggests that this chemical class is a promising source for the development of novel tyrosinase inhibitors.

Table 4: Tyrosinase Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound/Derivative Class | Inhibition Type | IC50 Value | Reference |

| 1,3,4-Thiadiazole-2(3H)-thiones | Mixed-type | - | nih.gov |

| 4-(((5-mercapto-1,3,4-thiadiazol-2-yl)-imino)methyl)-2-methoxy-phenol | Uncompetitive | 0.036 µM | nih.gov |

Future Directions and Emerging Research Avenues for 2,5 Diacetamido 1,3,4 Thiadiazole

Rational Design of Novel Thiadiazole Scaffolds

Rational drug design is a cornerstone of modern pharmaceutical development, and the 1,3,4-thiadiazole (B1197879) ring is an exemplary template for this approach. nih.govresearchgate.net Its significance is partly due to its nature as a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids. nih.govmdpi.commdpi.com This similarity allows 1,3,4-thiadiazole derivatives to potentially interfere with processes like DNA replication in cancer cells. mdpi.commdpi.com Future research will focus on the strategic modification of the 2,5-diacetamido-1,3,4-thiadiazole structure to enhance target specificity and biological activity.

The core strategies involve:

Structure-Activity Relationship (SAR) Studies: By systematically altering the substituents at the 2 and 5 positions of the thiadiazole ring, researchers can decipher the relationship between a molecule's structure and its biological activity. researchgate.netnih.govresearchgate.net For instance, replacing the acetamido groups with other functionalities (e.g., different aryl or alkyl groups, sulfonamides) can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its interaction with biological targets. nih.govnih.gov

Bioisosteric Replacement: The acetamido groups themselves can be replaced with other chemical moieties that are sterically and electronically similar but may offer improved metabolic stability or binding affinity.

Computational Modeling: Advanced computational tools, such as the Electronic-Topological Method (ETM), are employed to identify pharmacophores—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. acs.orgacs.org These models can predict the activity of virtual compounds before they are synthesized, streamlining the design process and focusing laboratory efforts on the most promising candidates. nih.govacs.orgacs.org

The ultimate goal is to design novel scaffolds that retain the beneficial properties of the thiadiazole core while exhibiting enhanced potency and selectivity against specific diseases.

Combinatorial Chemistry and High-Throughput Screening for New Leads

To accelerate the discovery of new drug candidates, modern research heavily relies on combinatorial chemistry and high-throughput screening (HTS). This approach allows for the rapid synthesis and evaluation of a vast number of different molecules.

Future efforts in this area for thiadiazole-based compounds include:

Solid-Phase Synthesis: An efficient method for building libraries of molecules is solid-phase synthesis. acs.orgnih.gov In this technique, the initial thiadiazole scaffold is anchored to a polymer resin. A series of chemical reactions is then performed to add a wide variety of functional groups in a branching, diversity-oriented synthesis pathway. acs.orgnih.gov This methodology has been successfully used to create large libraries of 1,3,4-thiadiazole derivatives. acs.orgnih.govacs.org

Library Construction: Researchers have developed protocols to construct extensive libraries containing hundreds of unique 1,3,4-thiadiazole analogues. acs.orgnih.gov These libraries are designed to have a high degree of skeletal diversity, incorporating various functional groups such as amines, amides, ureas, and peptides to explore a wide chemical space. acs.org

High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS is used to rapidly test them for activity against specific biological targets. researchgate.netresearchgate.nettsijournals.com This automated process can screen thousands of compounds in a short period, identifying "hits" or lead compounds that can be selected for further optimization. The synthesis of new series of 2,5-disubstituted-1,3,4-thiadiazoles is often followed by screening against panels of cancer cell lines or microbial strains to identify promising candidates. mdpi.commdpi.com

The combination of combinatorial synthesis and HTS provides a powerful engine for drug discovery, enabling the exploration of numerous structural variations around the 2,5-disubstituted-1,3,4-thiadiazole core to find new therapeutic leads.

| Library Type | Synthesis Method | Screening Application | Key Findings |

|---|---|---|---|

| 128 1,3,4-thiadiazole analogues | Solid-phase, branching diversity-oriented synthesis | General drug-like property assessment | Generated high yields of pure derivatives with diverse functional groups (aryl, urea, amine, amide, peptide). acs.orgnih.gov |

| Two new series of 2,5-disubstituted-1,3,4-thiadiazoles | Conventional organic synthesis | Anticonvulsant and antimicrobial activity | Identified compounds with up to 90% protection against convulsions and antimicrobial activity equal to penicillin against certain strains. researchgate.net |

| 1,3,4-thiadiazole himachalene hybrids | 1,3-dipolar cycloaddition reaction | Antitumor activity (fibrosarcoma, lung & breast carcinoma) | Compound 4a showed excellent activity against HT-1080 and MCF-7 cell lines, inducing apoptosis and cell cycle arrest. nih.gov |

Exploration of Advanced Biological Targets

The broad spectrum of activities reported for 1,3,4-thiadiazole derivatives suggests they interact with a multitude of biological targets. researchgate.netnih.gov While initial research may have focused on general antimicrobial or anticancer effects, future work is directed towards identifying and modulating specific, advanced biological targets that play critical roles in disease pathology.

Emerging targets for thiadiazole derivatives include:

Protein Kinases: These enzymes are crucial regulators of cell signaling and are often dysregulated in cancer. Specific kinases such as Epidermal Growth Factor Receptor (EGFR), HER-2, and the stem cell factor receptor (c-KIT) have been identified as targets for novel thiadiazole compounds. nih.govmdpi.comacs.org For example, certain N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been developed as potent EGFR/HER-2 dual inhibitors. mdpi.com

Heat Shock Protein 90 (Hsp90): This chaperone protein is essential for the stability and function of many oncoproteins. Tumor cells are particularly sensitive to Hsp90 inhibition, making it a promising anticancer target. nih.gov

Enzymes in Metabolic Pathways: Carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX, are key targets. nih.gov Acetazolamide (B1664987), a well-known drug, features the 1,3,4-thiadiazole ring and functions as a carbonic anhydrase inhibitor. Future research aims to develop more selective inhibitors based on this scaffold.